3-((6-Methylpyridin-2-yl)oxy)quinuclidine
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Overview
Description
Scientific Research Applications
Electrochemical Oxidation
3-((6-Methylpyridin-2-yl)oxy)quinuclidine plays a role in the electrochemical oxidation of glycosides, offering a method to produce C3-ketosaccharides with high selectivity. This approach provides an alternative to traditional Pd-catalyzed or photochemical methods, expanding the toolbox for selective oxidation in synthetic chemistry (Kidonakis et al., 2023).
Catalysis in Organic Synthesis
In organic synthesis, compounds related to 3-((6-Methylpyridin-2-yl)oxy)quinuclidine have been utilized as catalysts in various reactions. For instance, iron complexes with related ligands have shown promise as catalysts for water oxidation, a critical reaction for sustainable energy production and storage (Wickramasinghe et al., 2015). Similarly, copper(II) complexes with related quinoline derivatives have demonstrated catalytic activity in the oxidation of alkanes and alcohols, highlighting their potential in green chemistry applications (Choroba et al., 2019).
Medicinal Chemistry and Drug Development
While the direct application of 3-((6-Methylpyridin-2-yl)oxy)quinuclidine in medicinal chemistry was not found in the provided abstracts, compounds with similar structures have been explored for their pharmacological potential. For example, nickel and zinc complexes with quinolone antibacterial drugs have been studied for their antimicrobial properties and interactions with biomolecules like DNA and serum albumins (Skyrianou et al., 2010; Tarushi et al., 2009), (Tarushi et al., 2009). These studies contribute to the understanding of how such compounds can be used or modified for therapeutic purposes.
Safety and Hazards
properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-13(14-10)16-12-9-15-7-5-11(12)6-8-15/h2-4,11-12H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCBKILXVRNKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
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